molecular formula C8H10N2O4 B570508 4-Nitro-1-oxido-3-propan-2-yloxypyridin-1-ium CAS No. 114549-64-3

4-Nitro-1-oxido-3-propan-2-yloxypyridin-1-ium

Cat. No.: B570508
CAS No.: 114549-64-3
M. Wt: 198.178
InChI Key: MVFXFRFRZKJDQK-UHFFFAOYSA-N
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Description

4-Nitro-1-oxido-3-propan-2-yloxypyridin-1-ium is a heterocyclic organic compound with the molecular formula C8H10N2O4 It is a derivative of pyridine, featuring an isopropoxy group at the 3-position, a nitro group at the 4-position, and an N-oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-1-oxido-3-propan-2-yloxypyridin-1-ium typically involves the nitration of pyridine derivatives followed by the introduction of the isopropoxy group. One common method involves the nitration of pyridine N-oxide using a mixture of nitric acid and sulfuric acid to yield 4-nitropyridine N-oxide. This intermediate can then be reacted with isopropyl alcohol under basic conditions to introduce the isopropoxy group, forming this compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and selectivity while minimizing the formation of by-products. This method allows for better control of reaction conditions and improved safety, especially for highly exothermic reactions like nitration .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1-oxido-3-propan-2-yloxypyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The N-oxide group can be reduced to the corresponding pyridine derivative.

    Substitution: The isopropoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitro-1-oxido-3-propan-2-yloxypyridin-1-ium has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Nitro-1-oxido-3-propan-2-yloxypyridin-1-ium involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the N-oxide group can act as an electron donor in various interactions. These properties enable the compound to modulate biological pathways and chemical reactions, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

    4-Nitropyridine 1-oxide: Lacks the isopropoxy group but shares the nitro and N-oxide functionalities.

    3-Chloro-4-nitropyridine 1-oxide: Similar structure but with a chloro group instead of an isopropoxy group.

    3-Methoxy-4-nitropyridine 1-oxide: Contains a methoxy group instead of an isopropoxy group

Uniqueness

4-Nitro-1-oxido-3-propan-2-yloxypyridin-1-ium is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions compared to other similar compounds.

Properties

CAS No.

114549-64-3

Molecular Formula

C8H10N2O4

Molecular Weight

198.178

IUPAC Name

4-nitro-1-oxido-3-propan-2-yloxypyridin-1-ium

InChI

InChI=1S/C8H10N2O4/c1-6(2)14-8-5-9(11)4-3-7(8)10(12)13/h3-6H,1-2H3

InChI Key

MVFXFRFRZKJDQK-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C=C[N+](=C1)[O-])[N+](=O)[O-]

Synonyms

Pyridine, 3-(1-methylethoxy)-4-nitro-, 1-oxide (9CI)

Origin of Product

United States

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